molecular formula C13H11F3O2 B8008019 3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one

3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one

Cat. No.: B8008019
M. Wt: 256.22 g/mol
InChI Key: RKKIMQUARSSVSM-UHFFFAOYSA-N
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Description

3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one is a chemical compound with the molecular formula C13H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohexan-1-ol.

    Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(trifluoromethyl)pyridine
  • 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine
  • 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol

Uniqueness

Compared to similar compounds, 3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one stands out due to its cyclohexenone structure, which imparts unique chemical reactivity and stability. The presence of the trifluoromethyl group further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,7-8,17H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKIMQUARSSVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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